(1,3-Benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine hydrobromide

Description

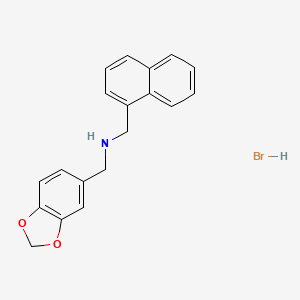

(1,3-Benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine hydrobromide is a secondary amine hydrobromide salt comprising two distinct aromatic moieties: a 1,3-benzodioxole (methylenedioxyphenyl) group and a 1-naphthylmethyl group. The compound’s structure combines lipophilic aromatic systems with a positively charged ammonium center stabilized by the bromide counterion.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2.BrH/c1-2-7-17-15(4-1)5-3-6-16(17)12-20-11-14-8-9-18-19(10-14)22-13-21-18;/h1-10,20H,11-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELMZOWKLPZIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC4=CC=CC=C43.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609408-99-2 | |

| Record name | 1,3-Benzodioxole-5-methanamine, N-(1-naphthalenylmethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

The compound (1,3-Benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine hydrobromide , identified by the CAS number 1609408-99-2 , is a synthetic organic compound that has garnered interest in various fields of biological research. Its unique structure, which includes a benzodioxole moiety and a naphthyl group, suggests potential applications in pharmacology, particularly in the modulation of neurotransmitter systems.

- Molecular Formula : C19H18BrN O2

- Molecular Weight : 372.26 g/mol

- Chemical Structure : The compound features a benzodioxole ring and a naphthylmethyl group, contributing to its biological activity.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors. Specifically, they may act as modulators of serotonin and dopamine pathways, which are crucial in regulating mood, cognition, and behavior.

Pharmacological Studies

- Neurotransmitter Modulation : Studies have shown that benzodioxole derivatives can influence serotonin receptor activity, suggesting potential antidepressant or anxiolytic effects. For instance, compounds within this class have demonstrated selective serotonin reuptake inhibition in vitro.

- Cytotoxicity : Preliminary studies on the cytotoxic effects of this compound indicate that it may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.

-

Case Studies :

- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzodioxole compounds and found that modifications to the naphthyl group significantly affected receptor affinity and selectivity.

- Another case study highlighted the compound's potential in treating neurodegenerative diseases by modulating neuroinflammatory responses.

In Vivo Studies

In vivo studies are essential to understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been used to assess its efficacy in reducing anxiety-like behaviors and improving cognitive function.

Data Table: Summary of Biological Activities

Safety and Toxicology

Like many synthetic compounds, this compound requires thorough safety evaluations. Preliminary safety assessments indicate potential irritancy upon dermal exposure and respiratory toxicity when inhaled. Long-term studies are necessary to fully understand its toxicological profile.

Comparison with Similar Compounds

Benzodioxol-Containing Amines

- N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4/6-ylmethyl)amine (): Structure: These analogs replace the 1-naphthylmethyl group with indole derivatives (indol-4-ylmethyl or indol-6-ylmethyl). Molecular Formula: C₁₇H₁₆N₂O₂ (MW: 280.33 g/mol), differing from the target compound due to the indole substituent. The absence of a hydrobromide salt in these analogs may reduce crystallinity and stability .

- Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide (): Structure: Features an ethyl linker between the benzodioxolylmethyl group and the indole moiety.

Naphthylmethyl-Containing Amines

- N-methyl-N-(1-naphthylmethyl)formamide and N-methyl-N,N-di-(1-naphthylmethyl)amine ():

- Structure : These compounds share the 1-naphthylmethyl group but differ in the amine substitution (formamide vs. dimethylamine).

- Synthesis : Rapid synthesis methods (e.g., achieving 46% yield for N-methyl-N-(1-naphthylmethyl)formamide) suggest that similar approaches could be adapted for the target compound. The hydrobromide salt form may require additional purification steps .

- Applications : Formamide derivatives are often intermediates in drug synthesis, whereas secondary amines like the target compound may exhibit direct bioactivity.

Hydrobromide Salts with Bioactive Amines

- [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide (): Structure: A thiazole-based hydrobromide salt with demonstrated anticancer activity (IC₅₀: 7.5–8.9 μg/mL against leukemia cells). Comparison: While structurally distinct, the hydrobromide salt enhances solubility and stability, a feature shared with the target compound.

Implications for Research and Development

- Synthesis Optimization : Leveraging rapid amide coupling methods (e.g., EDC/HOBt in THF, as in ) could streamline the synthesis of the target compound.

- Biological Screening : Given the anticancer activity of structurally related hydrobromide salts (), the target compound should be evaluated for cytotoxicity, particularly against leukemia and solid tumors.

- Crystallography : Tools like SHELXL () and ORTEP () could elucidate the target’s crystal structure, aiding in structure-activity relationship studies.

Q & A

Q. What established synthetic routes exist for (1,3-Benzodioxol-5-ylmethyl)(1-naphthylmethyl)amine hydrobromide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between substituted benzodioxolyl and naphthylmethylamine precursors, followed by hydrobromide salt formation. Key parameters include:

- Reagent stoichiometry : Excess alkylating agents (e.g., bromomethyl derivatives) improve coupling efficiency.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) isolates the product.

- Yield optimization : Lower yields (20–30%) are common due to steric hindrance; intermediates should be characterized via TLC and NMR for reaction monitoring .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- 1H NMR : Assigns proton environments (e.g., benzodioxole methylene at δ 4.8–5.2 ppm, naphthyl aromatic protons at δ 7.2–8.5 ppm). Use DMSO-d6 for solubility and sharp peaks .

- IR spectroscopy : Confirm C=O (amide I band, ~1650 cm⁻¹) and N–H stretches (if applicable).

- Mass spectrometry (EI) : Look for [M]+ ion at m/z corresponding to molecular weight (e.g., ~292 for related quinoline analogs) .

- Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. What in vitro assays are appropriate for initial pharmacological profiling?

Methodological Answer:

- MTT assay : Assess cytotoxicity in cancer cell lines (e.g., IC50 values).

- Receptor binding assays : Screen for affinity at serotonin (5-HT) or histamine receptors using radioligand displacement (e.g., 5-HT6 receptor Ki < 10 nM as a benchmark) .

- Microtubule polymerization assays : Evaluate effects on cytoskeletal dynamics if structural analogs show antitubulin activity .

Advanced Research Questions

Q. How can synthetic yield be optimized during scale-up from milligram to gram quantities?

Methodological Answer:

- Process intensification : Use flow chemistry to control exothermic reactions and improve mixing.

- Catalyst screening : Transition from Brønsted acids to heterogeneous catalysts (e.g., zeolites) to reduce purification steps.

- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent polarity, and reaction time. Revisit literature for analogous compounds with improved yields (e.g., 23% to 35% via microwave-assisted synthesis) .

Q. How should researchers resolve discrepancies in NMR data between synthesized batches?

Methodological Answer:

- Purity assessment : Perform HPLC-UV/MS to detect trace impurities (e.g., unreacted precursors).

- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO may shift proton signals.

- Advanced NMR : Use 2D techniques (COSY, HSQC) to confirm connectivity and rule out tautomerism. Cross-check with single-crystal X-ray data for structural validation .

Q. What strategies elucidate mechanisms of action when cell-based assays yield conflicting results?

Methodological Answer:

- Orthogonal assays : Combine proliferation (SRB assay) with apoptosis markers (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

- Pathway analysis : Use RNA-seq or phosphoproteomics to identify disrupted signaling networks.

- Theoretical alignment : Link findings to existing frameworks (e.g., serotonin receptor signaling for neuroactive compounds) to contextualize contradictions .

Q. How can computational modeling predict environmental fate and metabolic pathways?

Methodological Answer:

- QSAR models : Predict biodegradability and bioaccumulation using software like EPI Suite.

- Molecular docking : Simulate interactions with metabolic enzymes (e.g., CYP450 isoforms) to identify potential metabolites.

- Environmental simulation : Apply fugacity models (e.g., EQC model) to estimate partitioning into air/water/soil, guided by Project INCHEMBIOL’s framework for abiotic transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.